molecular formula C28H38N4O6S B15315698 5-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid

5-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid

Cat. No.: B15315698
M. Wt: 558.7 g/mol
InChI Key: ARKOTBKOUOXZKJ-DTHKZBPFSA-N
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Description

This compound is a structurally complex molecule featuring a pyrrolidine ring substituted with a 4-methylthiazol-5-yl aromatic group, a carbamoyl linkage, and a pentanoic acid chain. The 4-methylthiazol-5-yl group is a notable pharmacophore, often associated with kinase inhibition or modulation of protein-protein interactions . Its molecular weight (estimated ~550–570 g/mol based on analogs) and solubility profile (likely polar due to carboxylic acid and hydroxyl groups) suggest moderate bioavailability, necessitating optimized delivery systems for therapeutic applications. Current research highlights its role as a component in hetero-PROTAC molecules, which target protein degradation pathways .

Properties

Molecular Formula

C28H38N4O6S

Molecular Weight

558.7 g/mol

IUPAC Name

5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C28H38N4O6S/c1-16(18-9-11-19(12-10-18)24-17(2)29-15-39-24)30-26(37)21-13-20(33)14-32(21)27(38)25(28(3,4)5)31-22(34)7-6-8-23(35)36/h9-12,15-16,20-21,25,33H,6-8,13-14H2,1-5H3,(H,30,37)(H,31,34)(H,35,36)/t16-,20+,21-,25+/m0/s1

InChI Key

ARKOTBKOUOXZKJ-DTHKZBPFSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCC(=O)O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid involves several steps, including the formation of the pyrrolidine ring, the introduction of the thiazole moiety, and the coupling of these fragments. The reaction conditions typically involve the use of protecting groups, chiral catalysts, and specific solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiazole moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The aromatic ring in the thiazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding stereochemistry, reaction mechanisms, and the development of new synthetic methodologies.

Biology

In biology, the compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.

Medicine

In medicine, the compound shows promise as a therapeutic agent. Its complex structure allows for specific interactions with biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving protein misfolding or enzyme dysfunction.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and influencing various biological pathways. This can result in changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules. Key comparisons include:

Compound Structural Differences Molecular Weight Key Bioactivity References
4-(((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-4-oxobutanoic acid Shorter chain (4-oxobutanoic acid vs. 5-oxopentanoic acid); benzyl vs. ethyl substituent 530.64 g/mol Enhanced stability but reduced cellular permeability due to benzyl group
Thiazol-5-ylmethyl carbamate derivatives Lack of pyrrolidine ring; simpler carbamate linkage ~400–450 g/mol Broad antimicrobial activity; lower selectivity for eukaryotic targets
Pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) Pyrazole core vs. pyrrolidine; methoxy/phenyl substituents ~280–350 g/mol Anticancer activity via apoptosis induction; no thiazole moiety
Ferroptosis-inducing compounds (FINs) Natural terpenoids or synthetic small molecules (e.g., erastin, RSL3) ~300–500 g/mol Trigger ferroptosis in cancer cells; mechanism distinct from thiazole-containing agents

Key Findings:

Substituent Effects : The ethyl group in the carbamoyl moiety (vs. benzyl in the analog) likely reduces steric hindrance, improving binding to hydrophobic pockets in target proteins .

Thiazole vs. Pyrazole Cores : Thiazole-containing compounds (e.g., the target molecule) exhibit stronger interactions with metal ions or cysteine residues in enzymes compared to pyrazole derivatives, which rely on hydrogen bonding .

Bioactivity and Selectivity:

In contrast, pyrazole-carboximidamides (e.g., compound 1 in ) show cytotoxicity via apoptosis but lack the thiazole-mediated selectivity for kinase targets . Ferroptosis inducers () operate through lipid peroxidation mechanisms, a pathway less likely for the thiazole-pyrrolidine hybrid due to its polar functional groups .

Biological Activity

5-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid (CAS: 2349429-72-5) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in cancer treatment and protein degradation pathways.

Chemical Structure and Properties

The compound's molecular formula is C28H38N4O6SC_{28}H_{38}N_{4}O_{6}S, and it has a molecular weight of 558.7 g/mol. The IUPAC name indicates a multi-functional structure that may interact with various biological targets.

Recent studies have highlighted the compound's role in targeting specific proteins involved in cancer cell proliferation. Notably, it has been associated with the degradation of WDR5, a key protein in chromatin regulation and gene expression. This mechanism is crucial as WDR5 is often overexpressed in various cancers, making it a viable target for therapeutic intervention.

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative activity against multiple pancreatic ductal adenocarcinoma (PDAC) cell lines, such as MIA PaCa-2 and PANC-1. The growth inhibition concentration (GI50) values ranged from 4.0 to 32 μM , indicating its potency in reducing cancer cell viability through WDR5 degradation pathways .

Case Studies

  • WDR5 Degradation : A study showed that treatment with the compound led to significant downregulation of WDR5 protein levels within 24 hours in MIA PaCa-2 cells. The degradation was confirmed through proteomic analysis, establishing a direct link between the compound's activity and its mechanism .
  • Cell Line Evaluation : In various PDAC cell lines, the compound's effectiveness was compared to control compounds that did not induce significant changes in WDR5 levels or cell viability. This specificity underscores its potential as a targeted therapeutic agent .

Data Table: Biological Activity Overview

Cell Line GI50 (μM) WDR5 Degradation Notes
MIA PaCa-24.0SignificantStrong antiproliferative effect
PANC-132ModerateEffective but less potent than MIA
BxPC-3Not reportedNot significantControl compound comparison

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